molecular formula C8H10INO2 B8660179 Ethanol, 2-[(2-iodo-6-methyl-3-pyridinyl)oxy]- CAS No. 443955-66-6

Ethanol, 2-[(2-iodo-6-methyl-3-pyridinyl)oxy]-

Cat. No.: B8660179
CAS No.: 443955-66-6
M. Wt: 279.07 g/mol
InChI Key: DBIAVKUZUAPQBN-UHFFFAOYSA-N
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Description

Ethanol, 2-[(2-iodo-6-methyl-3-pyridinyl)oxy]- is an organic compound with the molecular formula C8H10INO2 It is a derivative of pyridine, featuring an iodine atom and a hydroxyl group attached to the pyridine ring

Properties

CAS No.

443955-66-6

Molecular Formula

C8H10INO2

Molecular Weight

279.07 g/mol

IUPAC Name

2-(2-iodo-6-methylpyridin-3-yl)oxyethanol

InChI

InChI=1S/C8H10INO2/c1-6-2-3-7(8(9)10-6)12-5-4-11/h2-3,11H,4-5H2,1H3

InChI Key

DBIAVKUZUAPQBN-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=C(C=C1)OCCO)I

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethanol, 2-[(2-iodo-6-methyl-3-pyridinyl)oxy]- typically involves the iodination of 6-methylpyridin-3-ol followed by the reaction with ethylene oxide. The reaction conditions often require the presence of a base such as potassium carbonate to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, ensuring the reaction conditions are optimized for higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

Ethanol, 2-[(2-iodo-6-methyl-3-pyridinyl)oxy]- can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other nucleophiles.

    Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction Reactions: The compound can be reduced to remove the iodine atom or reduce the pyridine ring.

Common Reagents and Conditions

    Substitution: Common reagents include sodium azide, potassium thiocyanate, and other nucleophiles.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is often employed.

Major Products

    Substitution: Products include azido, thiocyanato, or other substituted derivatives.

    Oxidation: Products include ketones or aldehydes.

    Reduction: Products include deiodinated or reduced pyridine derivatives.

Scientific Research Applications

Ethanol, 2-[(2-iodo-6-methyl-3-pyridinyl)oxy]- has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential use in radiolabeling for diagnostic imaging.

    Industry: Used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of Ethanol, 2-[(2-iodo-6-methyl-3-pyridinyl)oxy]- involves its interaction with molecular targets through its iodine and hydroxyl groups. The iodine atom can participate in halogen bonding, while the hydroxyl group can form hydrogen bonds. These interactions can influence the compound’s reactivity and binding affinity to various biological targets .

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Bromo-6-methylpyridin-3-yloxy)ethanol
  • 2-(2-Chloro-6-methylpyridin-3-yloxy)ethanol
  • 2-(2-Fluoro-6-methylpyridin-3-yloxy)ethanol

Uniqueness

Ethanol, 2-[(2-iodo-6-methyl-3-pyridinyl)oxy]- is unique due to the presence of the iodine atom, which imparts distinct chemical properties such as higher atomic mass and specific reactivity patterns compared to its bromo, chloro, and fluoro analogs. This uniqueness makes it valuable for specific applications where iodine’s properties are advantageous .

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